molecular formula C20H18N6O B2533870 2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline CAS No. 2380188-47-4

2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline

Cat. No.: B2533870
CAS No.: 2380188-47-4
M. Wt: 358.405
InChI Key: VHVDDMMZEUJPSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline is a complex organic compound that features a quinoxaline core linked to a furan-substituted pyridazine via a piperazine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline typically involves multi-step organic reactions. One common method involves the initial formation of the quinoxaline core through the condensation of ortho-phenylenediamine with a dicarbonyl compound . The furan-substituted pyridazine can be synthesized separately and then linked to the quinoxaline core via a piperazine bridge using nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Furanones and quinoxaline derivatives.

    Reduction: Dihydropyridazines and reduced quinoxaline derivatives.

    Substitution: Various substituted piperazine and quinoxaline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline involves its interaction with specific molecular targets. For example, in its role as an anti-tubercular agent, it may inhibit the synthesis of essential bacterial components, leading to cell death . The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline is unique due to its combination of a quinoxaline core, a furan-substituted pyridazine, and a piperazine bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O/c1-2-5-16-15(4-1)21-14-20(22-16)26-11-9-25(10-12-26)19-8-7-17(23-24-19)18-6-3-13-27-18/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVDDMMZEUJPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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